molecular formula C20H20N4O6 B6544714 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946220-43-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No. B6544714
CAS RN: 946220-43-5
M. Wt: 412.4 g/mol
InChI Key: BXOHSLHMHJLYQC-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide” is a complex organic compound. It is a derivative of sulfonamides and benzodioxane . Sulfonamides are known for their antibacterial properties and are used in various therapeutic areas . Benzodioxane derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . For instance, the substitution of the iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic effects. The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease . Further studies could also explore its potential as an antibacterial agent .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c1-11-9-21-18-16(17(11)28-3)19(26)24(20(27)23(18)2)10-15(25)22-12-4-5-13-14(8-12)30-7-6-29-13/h4-5,8-9H,6-7,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOHSLHMHJLYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

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